N-[(5-ethylsulfonylthiophen-2-yl)methyl]acetamide
Description
N-[(5-ethylsulfonylthiophen-2-yl)methyl]acetamide is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom, which imparts unique chemical properties to its derivatives
Properties
IUPAC Name |
N-[(5-ethylsulfonylthiophen-2-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S2/c1-3-15(12,13)9-5-4-8(14-9)6-10-7(2)11/h4-5H,3,6H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQAGEGQMZSWSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(S1)CNC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-ethylsulfonylthiophen-2-yl)methyl]acetamide typically involves the functionalization of thiophene derivatives. One common method is the sulfonylation of thiophene, followed by the introduction of an acetamide group. The reaction conditions often involve the use of sulfonyl chlorides and amines under controlled temperatures and pH levels.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction pathways further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
N-[(5-ethylsulfonylthiophen-2-yl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding thiophene derivatives with different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives. These products have diverse applications in medicinal chemistry and material science.
Scientific Research Applications
N-[(5-ethylsulfonylthiophen-2-yl)methyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-[(5-ethylsulfonylthiophen-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The sulfur atom in the thiophene ring can form interactions with biological molecules, leading to various biological effects. The compound may inhibit certain enzymes or receptors, thereby modulating biochemical pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- N-[(5-sulfamoylthiophen-2-yl)methyl]acetamide
- N-[(5-ethylthiophen-2-yl)methyl]acetamide
- N-[(5-methylthiophen-2-yl)methyl]acetamide
Uniqueness
N-[(5-ethylsulfonylthiophen-2-yl)methyl]acetamide is unique due to the presence of the ethylsulfonyl group, which imparts distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
